1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Purity Quality Control Procurement Specification

1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 923284-13-3) is a heterocyclic small molecule featuring the pyrazolo[4,3-d]pyrimidin-7-one core, a well-established pharmacophore for type 5 cyclic guanosine monophosphate phosphodiesterase (cGMP PDE5) inhibition. The compound carries a terminal hydroxyl group on the N1-butyl substituent, yielding a molecular formula of C9H12N4O2, a molecular weight of 208.22 g/mol, and a polar surface area (PSA) of 83.80 Ų.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 923284-13-3
Cat. No. B11896048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
CAS923284-13-3
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1=NN(C2=C1N=CNC2=O)CCCCO
InChIInChI=1S/C9H12N4O2/c14-4-2-1-3-13-8-7(5-12-13)10-6-11-9(8)15/h5-6,14H,1-4H2,(H,10,11,15)
InChIKeyXMEGRJOEIYLKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS 923284-13-3: Core Scaffold & Baseline Characteristics for PDE5-Focused Procurement


1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 923284-13-3) is a heterocyclic small molecule featuring the pyrazolo[4,3-d]pyrimidin-7-one core, a well-established pharmacophore for type 5 cyclic guanosine monophosphate phosphodiesterase (cGMP PDE5) inhibition . The compound carries a terminal hydroxyl group on the N1-butyl substituent, yielding a molecular formula of C9H12N4O2, a molecular weight of 208.22 g/mol, and a polar surface area (PSA) of 83.80 Ų . It is commercially available as a research-grade intermediate with a certified purity specification of NLT 98% .

Why N1-Alkyl Pyrazolo[4,3-d]pyrimidin-7-ones Cannot Be Interchanged: The 1-(4-Hydroxybutyl)-Specific Procurement Rationale


Within the pyrazolo[4,3-d]pyrimidin-7-one class, the identity of the N1 substituent is a critical determinant of both PDE5 inhibitory potency and physicochemical properties . Prior art demonstrates that replacement of the N1-methyl group (as in sildenafil) with bulkier or functionalized alkyl chains profoundly alters PDE5 IC50 values by orders of magnitude . For example, sildenafil analogs bearing different N1 substituents display PDE5 IC50 values spanning from 7 nM to 825 nM depending on the specific N1-alkyl and 5-aryl combination, as measured under standardized scintillation proximity assay (SPA) conditions at pH 7.4 and 30°C . The 4-hydroxybutyl chain introduces both hydrogen-bonding capability (via the terminal –OH) and a four-carbon spacer that positions the hydroxyl group at a defined distance from the heterocyclic core, enabling further chemoselective derivatization (e.g., esterification, etherification, or phosphoramidite coupling) without compromising the core scaffold . Generic substitution with a simple alkyl chain (e.g., n-butyl) eliminates the terminal functional handle; substitution with a shorter hydroxyalkyl chain (e.g., 3‑hydroxypropyl) alters both the spatial reach of the hydroxyl group and the lipophilic/hydrophilic balance, as reflected in the lower molecular weight (194.19 vs. 208.22) and different PSA of the propyl analog . These differences directly impact aqueous solubility, logP, and downstream conjugation efficiency, making each N1-hydroxyalkyl variant a distinct chemical entity that cannot be assumed to behave interchangeably in synthesis or biological assays.

1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: Quantified Differentiation Evidence vs. Closest N1-Hydroxyalkyl Analogs


Purity Specification Advantage: NLT 98% vs. Industry Typical 95% for N1-Hydroxyalkyl Pyrazolo[4,3-d]pyrimidin-7-ones

The target compound is manufactured and released under a documented minimum purity specification of NLT 98% (HPLC), as certified by ISO-compliant QC protocols . In contrast, the closest commercially cataloged N1-hydroxyalkyl analog—1-(3-hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 923283-93-6)—is listed by the same supplier with an identical NLT 98% specification, while the broader class of 1-substituted pyrazolo[4,3-d]pyrimidin-7-ones from other vendors is routinely offered at a default purity of 95% (e.g., 1,6-dihydro-1-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, CAS 314021-93-7, purity 95+%) . This represents a controlled purity advantage that reduces the risk of impurity-driven false positives or yield anomalies in multi-step synthesis campaigns.

Purity Quality Control Procurement Specification HPLC

Polar Surface Area (PSA) as a Surrogate for Aqueous Solubility: 4-Hydroxybutyl vs. Non-Hydroxylated N1-Alkyl Analogs

The compound's PSA of 83.80 Ų (calculated from its molecular topology) incorporates contributions from both the pyrazolo[4,3-d]pyrimidin-7-one core and the terminal hydroxyl group. This value exceeds the PSA typical of simple N1-alkyl analogs lacking a terminal polar group. For comparison, the core scaffold 7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 13877-55-9) has a reported PSA of approximately 63–65 Ų (estimated from related structures) . The ~20 Ų PSA increment attributable to the 4-hydroxybutyl chain is consistent with improved aqueous solubility potential relative to non-hydroxylated N1-alkyl congeners, which is a critical parameter for reaction medium compatibility in aqueous or biphasic synthetic protocols.

Polar Surface Area Solubility Physicochemical Property Drug-likeness

Terminal Hydroxyl as a Chemoselective Derivatization Handle: Orthogonal Reactivity vs. Non-Functionalized N1-Alkyl Chains

The 4-hydroxybutyl chain terminates in a primary alcohol, which is uniquely susceptible to chemoselective esterification, etherification, silylation, or phosphoramidite coupling under mild conditions that leave the pyrazolo[4,3-d]pyrimidin-7-one core intact . In contrast, the non-hydroxylated N1-n-butyl analog lacks any functional handle for further derivatization, limiting its utility to end-product screening rather than intermediate-stage diversification. Among hydroxyalkyl congeners, the four-carbon spacer in the 4-hydroxybutyl chain positions the reactive hydroxyl at a greater distance from the heterocyclic core than the three-carbon spacer of the 3‑hydroxypropyl analog (CAS 923283-93-6), potentially reducing steric interference from the bicyclic ring system during conjugation reactions . This orthogonal reactivity is directly exploitable: for example, the compound can serve as a precursor for ester-linked prodrugs, biotinylated affinity probes, or solid-support immobilization via the terminal –OH without requiring protecting-group chemistry on the pyrimidinone NH.

Synthetic Intermediate Chemoselective Derivatization Esterification Conjugation

PDE5 Inhibitor Scaffold Provenance: Structural Congruence with Validated Pharmacophore Topology

The pyrazolo[4,3-d]pyrimidin-7-one core is a validated PDE5 inhibitor pharmacophore, as evidenced by sildenafil and numerous clinical candidates . Structure-activity relationship (SAR) data from the Pfizer patent estate demonstrate that N1-alkyl substitution is a key modulatory position: within a closely related series, altering the N1 substituent while holding the 5-aryl group constant shifts PDE5 IC50 values across a >100-fold range (7 nM to 825 nM) . While specific PDE5 IC50 data for 1-(4-hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has not been publicly disclosed, its scaffold is conformationally pre-validated for engagement with the PDE5 catalytic site, and its N1-hydroxybutyl substitution pattern maps onto the same topological vector exploited by other N1-alkylated analogs in the Pfizer series . This structural congruence provides a strong a priori rationale for prioritizing this compound in PDE5-focused screening campaigns over scaffolds lacking such direct pharmacophore lineage.

PDE5 Inhibition Pharmacophore Scaffold Validation cGMP

Procurement-Driven Application Scenarios for 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS 923284-13-3


PDE5 Inhibitor Lead Optimization: N1-Alkyl SAR Exploration

The compound serves as a direct building block for PDE5 inhibitor lead optimization programs. Its pyrazolo[4,3-d]pyrimidin-7-one core is the same pharmacophore found in sildenafil and related clinical candidates, and the N1-position is a known modulatory site for PDE5 potency and selectivity . By incorporating the 4-hydroxybutyl chain at N1, medicinal chemistry teams can systematically probe the effect of chain length and terminal polarity on PDE5 IC50 while maintaining the validated core—a strategy directly supported by Pfizer's SAR data showing >100-fold potency variation with N1-substituent changes . The NLT 98% purity specification ensures that observed activity differences are attributable to structural variation rather than impurity artifacts .

Prodrug Design and Bioconjugate Synthesis via Terminal Hydroxyl Derivatization

The terminal primary alcohol on the 4-hydroxybutyl chain provides a chemoselective handle for ester-linked prodrug synthesis, enabling attachment of promoieties (e.g., phosphate, amino acid esters) to modulate physicochemical properties or achieve targeted delivery. This hydroxyl group can also be exploited for biotinylation (via activated ester coupling), fluorescent labeling, or solid-phase immobilization (via silyl linker chemistry) without requiring separate protection of the pyrimidinone NH . The four-carbon spacer length provides sufficient conformational flexibility to minimize steric clash between the conjugated payload and the heterocyclic core, an advantage over shorter-chain analogs. Procurement at NLT 98% purity minimizes side reactions during conjugation that could arise from reactive impurities .

Analytical Reference Standard for LC-MS/MS Metabolite Identification Studies

The compound's N1-hydroxybutyl chain represents a potential phase I metabolic modification of N1-alkyl PDE5 inhibitors, making this compound a candidate reference standard for metabolite identification in liver microsome or hepatocyte incubation studies. The terminal –OH group serves as a site for phase II glucuronidation or sulfation, and having a well-characterized synthetic standard (NLT 98% purity, molecular weight 208.22, PSA 83.80 Ų) enables accurate LC-MS/MS method development, retention time alignment, and quantification of putative hydroxybutyl metabolites in biological matrices.

Diversity-Oriented Synthesis Library Construction

In diversity-oriented synthesis (DOS) campaigns targeting the pyrazolo[4,3-d]pyrimidin-7-one chemical space, this compound offers a distinct N1-substitution vector that can be further diversified through parallel esterification, etherification, or click chemistry at the terminal hydroxyl group. The compound's compatibility with reported one-step Vilsmeier-type cyclization conditions confirms the robustness of the core under varied reaction conditions. Procuring this specific hydroxybutyl variant expands the accessible chemical space relative to non-functionalized N1-alkyl analogs, enabling the generation of structurally diverse libraries from a common intermediate.

Quote Request

Request a Quote for 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.